![molecular formula C7H4BrN3O2 B1313999 2-Bromo-3-nitroimidazo[1,2-a]pyridine CAS No. 67625-22-3](/img/structure/B1313999.png)
2-Bromo-3-nitroimidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-3-nitroimidazo[1,2-a]pyridine is a chemical compound . It is used in organic syntheses and as pharmaceutical intermediates . The compound has spectra that include 1 NMR, 1 FTIR, and 2 UV-Vis .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A chemodivergent reaction involving the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .Molecular Structure Analysis
The molecular structures of the title compound have been optimized using both DFT and HF methods . The Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .Scientific Research Applications
Antimicrobial Applications
Imidazo[1,2-a]pyridine derivatives have been studied for their antimicrobial properties. For instance, certain analogues have shown efficacy against tuberculosis (TB) in mouse models, indicating a potential application for “2-Bromo-3-nitroimidazo[1,2-a]pyridine” in developing anti-TB agents .
Chemodivergent Synthesis
The compound’s structure may allow for chemodivergent synthesis routes, leading to various N-(pyridin-2-yl)amides and bromoimidazo derivatives. This versatility can be crucial in pharmaceutical synthesis and drug design .
Antiparasitic Activity
Imidazo[1,2-a]pyridine compounds have been evaluated for their activity against parasitic infections. For example, derivatives have been tested against Leishmania donovani and Trypanosoma brucei, suggesting that “2-Bromo-3-nitroimidazo[1,2-a]pyridine” could be explored for antiparasitic drug development .
Solubility Improvement
The bromo and nitro groups may influence the solubility of the compound. Research into improving aqueous solubility of imidazo[1,2-a]pyridines could lead to better drug formulations and enhanced bioavailability .
Medicinal Chemistry
The imidazopyridine scaffold is known for its wide range of applications in medicinal chemistry due to its structural characteristics. The specific substitutions on “2-Bromo-3-nitroimidazo[1,2-a]pyridine” might offer unique interactions with biological targets .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 2-bromo-3-nitroimidazo[1,2-a]pyridine belongs, are known to interact with various biological targets due to their wide range of applications in medicinal chemistry .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the intermediate .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .
Safety and Hazards
properties
IUPAC Name |
2-bromo-3-nitroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-7(11(12)13)10-4-2-1-3-5(10)9-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDPRJDCPOMMHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-nitroimidazo[1,2-a]pyridine |
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